Cas no 862605-92-3 ((3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one)

(3Z)-3-(2-Hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative characterized by a conjugated system incorporating a 2-hydroxyphenyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its structural resemblance to biologically relevant heterocycles. The presence of the hydroxyl group enhances its reactivity in electrophilic substitution and metal coordination, making it useful in chelation and catalysis. Its rigid, planar structure may also contribute to binding affinity in molecular recognition studies. The (Z)-configuration at the double bond ensures stereochemical specificity, which is critical for applications requiring precise spatial orientation. Suitable for research in medicinal chemistry and material science.
(3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one structure
862605-92-3 structure
Product Name:(3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one
CAS No:862605-92-3
MF:C15H11NO2
MW:237.253343820572
CID:1847229
PubChem ID:6510285
Update Time:2025-07-25

(3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one, 1,3-dihydro-3-[(2-hydroxyphenyl)methylene]-, (3Z)-
    • CHEMBL2407907
    • 40526-71-4
    • 3-(2-Hydroxybenzylidene)indoline-2-one
    • (3Z)-3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one
    • 862605-92-3
    • F3165-0010
    • (3Z)-3-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
    • CCG-313571
    • (Z)-3-(2-hydroxybenzylidene)indolin-2-one
    • STL289236
    • (3Z)-3-(2-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
    • AKOS022139834
    • BDBM50437864
    • SCHEMBL5476218
    • NSC 210738
    • (3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one
    • Inchi: 1S/C15H11NO2/c17-14-8-4-1-5-10(14)9-12-11-6-2-3-7-13(11)16-15(12)18/h1-9,17H,(H,16,18)/b12-9-
    • InChI Key: QJJAFCLEWYTXRC-XFXZXTDPSA-N
    • SMILES: O=C1/C(=C\C2C=CC=CC=2O)/C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 237.078978594g/mol
  • Monoisotopic Mass: 237.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

(3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one Pricemore >>

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Additional information on (3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one

CAS No 862605-92-3: (3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one

The compound CAS No 862605-92-3, also known as (3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The indole skeleton is a fundamental structure in many natural products and synthetic drugs, making this compound a valuable subject for research.

Structural Insights: The molecule features a conjugated system that includes an indole ring fused with a cyclohexenone moiety. The presence of the (Z)-configuration at the methylidene group introduces steric and electronic effects that influence its reactivity and biological properties. The hydroxyl group attached to the phenyl ring adds hydrophilicity, potentially enhancing its solubility and bioavailability.

Synthesis and Characterization: Recent studies have focused on developing efficient synthetic routes for this compound. One notable approach involves the use of Michael addition followed by cyclization, which allows for precise control over the stereochemistry of the product. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into its molecular structure, confirming its (Z)-configuration and confirming its identity.

Biological Activities: The compound has demonstrated promising biological activities in various assays. For instance, it has shown moderate inhibitory effects on certain kinases, making it a potential lead compound for anti-cancer drug development. Additionally, preliminary studies suggest that it may exhibit antioxidant properties, which could be exploited in the development of neuroprotective agents.

Applications in Drug Discovery: The indole derivative framework is particularly appealing in drug discovery due to its ability to interact with multiple biological targets. Researchers are exploring its potential as a scaffold for designing multi-target-directed ligands, which could address complex diseases such as Alzheimer's or cancer more effectively than traditional single-target drugs.

Environmental Impact: Beyond its pharmacological applications, this compound has also been studied for its environmental fate and toxicity. Initial assessments indicate that it is not highly toxic to aquatic organisms at concentrations typically encountered in the environment, but further studies are needed to fully understand its ecological impact.

In conclusion, CAS No 862605-92-3, or (3Z)-3-(2-hydroxyphenyl)methylidene-2,3-dihydro-1H-indol-2-one, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure and promising biological activities make it a subject of continued interest in both academic and industrial research settings.

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